Cas no 2353534-08-2 (Tert-butyl 4-amino-2-methylpentanoate)

Tert-butyl 4-amino-2-methylpentanoate is a chiral ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its tert-butyl ester group enhances stability, facilitating handling and storage, while the amino functionality provides a versatile site for further derivatization. The branched methyl group contributes to steric effects, influencing selectivity in asymmetric synthesis. This compound is particularly useful in peptide modifications and as a building block for bioactive molecules. Its structural features make it valuable for controlled reactivity in multi-step syntheses. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in complex chemical processes.
Tert-butyl 4-amino-2-methylpentanoate structure
2353534-08-2 structure
Product Name:Tert-butyl 4-amino-2-methylpentanoate
CAS No:2353534-08-2
MF:C10H21NO2
MW:187.27924323082
CID:5612813
PubChem ID:165981688
Update Time:2025-10-10

Tert-butyl 4-amino-2-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-amino-2-methylpentanoate
    • EN300-32358418
    • 2353534-08-2
    • Tert-butyl 4-amino-2-methylpentanoate
    • Inchi: 1S/C10H21NO2/c1-7(6-8(2)11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3
    • InChI Key: NZNDNHWJANAEQQ-UHFFFAOYSA-N
    • SMILES: O(C(C(C)CC(C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 187.157228913g/mol
  • Monoisotopic Mass: 187.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

Tert-butyl 4-amino-2-methylpentanoate Pricemore >>

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Additional information on Tert-butyl 4-amino-2-methylpentanoate

Comprehensive Overview of Tert-butyl 4-amino-2-methylpentanoate (CAS No. 2353534-08-2)

Tert-butyl 4-amino-2-methylpentanoate (CAS No. 2353534-08-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a tert-butyl group and an amino functionality, is widely utilized as an intermediate in the synthesis of bioactive molecules. Its molecular formula and precise stereochemistry make it a valuable building block for drug discovery and fine chemical production.

In recent years, the demand for Tert-butyl 4-amino-2-methylpentanoate has surged, particularly in the development of peptide mimetics and small-molecule therapeutics. Researchers are increasingly exploring its role in modulating enzyme activity and receptor binding, aligning with the growing interest in targeted drug delivery and precision medicine. The compound’s CAS No. 2353534-08-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

One of the key advantages of Tert-butyl 4-amino-2-methylpentanoate lies in its stability under various reaction conditions, making it a preferred choice for multi-step synthetic routes. The tert-butyl ester group provides steric protection, while the amino moiety allows for further functionalization, enabling the creation of diverse molecular architectures. This versatility has positioned the compound as a critical component in the toolkit of medicinal chemists.

The synthesis of Tert-butyl 4-amino-2-methylpentanoate typically involves the condensation of protected amino acids with tert-butanol, followed by purification via chromatography or crystallization. Recent advancements in green chemistry have prompted investigations into more sustainable production methods, such as catalytic esterification and solvent-free reactions. These innovations align with the broader industry shift toward environmentally friendly processes.

From an analytical perspective, Tert-butyl 4-amino-2-methylpentanoate is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and confirm the compound’s structural integrity, which is essential for its application in high-value research. The compound’s CAS No. 2353534-08-2 is often cross-referenced in patent literature, underscoring its commercial and scientific importance.

In the context of drug discovery, Tert-butyl 4-amino-2-methylpentanoate serves as a precursor for analogs with potential therapeutic effects. For instance, its incorporation into peptide backbones can enhance metabolic stability and bioavailability—a hot topic in biopharmaceutical circles. This aligns with frequent search queries such as "amino acid derivatives in drug design" and "ester-protected intermediates."

The compound’s applications extend beyond pharmaceuticals. It is also explored in material science for the development of functional polymers and coatings. The tert-butyl group’s hydrophobicity and the amino group’s reactivity enable the creation of materials with tailored properties, addressing trends in smart materials and nanotechnology.

Quality control of Tert-butyl 4-amino-2-methylpentanoate is paramount, given its role in sensitive applications. Suppliers often provide certificates of analysis (CoA) detailing parameters like purity, moisture content, and residual solvents. This transparency caters to the increasing demand for high-purity chemicals in research and industrial settings.

In summary, Tert-butyl 4-amino-2-methylpentanoate (CAS No. 2353534-08-2) is a multifaceted compound with broad utility in pharmaceutical synthesis, material science, and beyond. Its structural features and adaptability make it a subject of ongoing research, resonating with contemporary interests in sustainable chemistry and innovative drug development. As scientific inquiries evolve, this compound is poised to remain a focal point in advanced chemical applications.

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